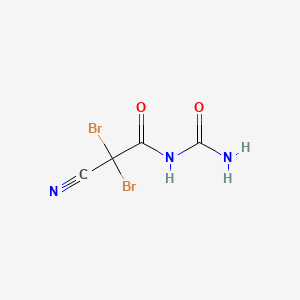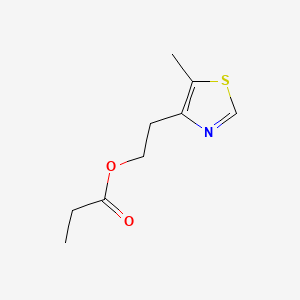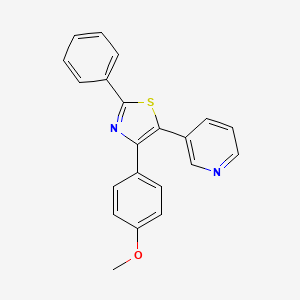
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- is a heterocyclic compound that features a pyridine ring substituted with a thiazole ring, which is further substituted with a methoxyphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate This intermediate is then reacted with 2-bromoacetophenone to introduce the phenyl group, followed by cyclization to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Thiazole derivatives: Compounds with thiazole rings and various substituents.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
97422-33-8 |
|---|---|
Molekularformel |
C21H16N2OS |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2-phenyl-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C21H16N2OS/c1-24-18-11-9-15(10-12-18)19-20(17-8-5-13-22-14-17)25-21(23-19)16-6-3-2-4-7-16/h2-14H,1H3 |
InChI-Schlüssel |
USDPJLQQSGAMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
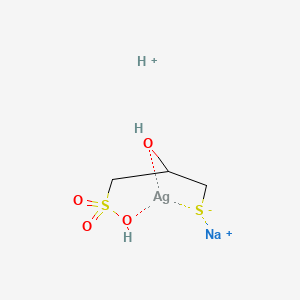
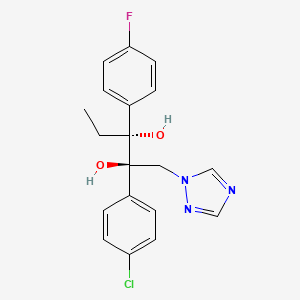

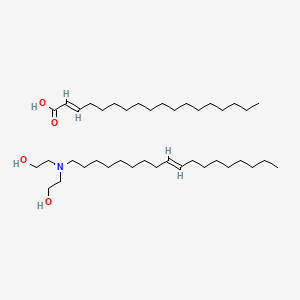
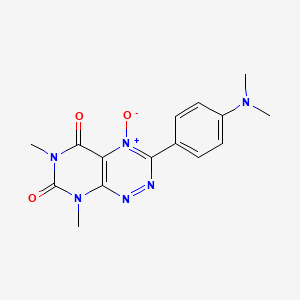

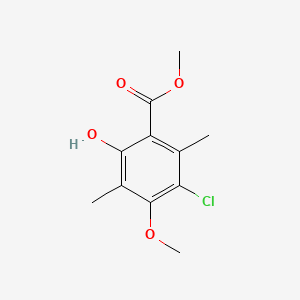
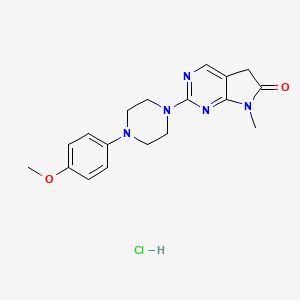
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
